(4Z)-2-(2-chloro-5-nitrophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes chlorinated and nitro-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration and Chlorination: The initial step involves the nitration of a phenyl ring followed by chlorination to introduce the nitro and chloro groups.
Formation of Oxazole Ring: The next step involves the formation of the oxazole ring through cyclization reactions.
Methylidene Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The process is designed to be efficient and scalable, ensuring consistent production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H7Cl3N2O4 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H7Cl3N2O4/c17-9-2-1-8(13(19)6-9)5-14-16(22)25-15(20-14)11-7-10(21(23)24)3-4-12(11)18/h1-7H/b14-5- |
InChI Key |
XEWYNGDVBMXJLA-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Cl |
Origin of Product |
United States |
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